![molecular formula C13H8Cl2N4O B2406590 2,4-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide CAS No. 338406-06-7](/img/structure/B2406590.png)

2,4-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

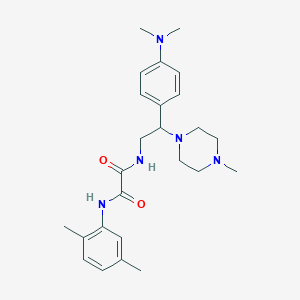

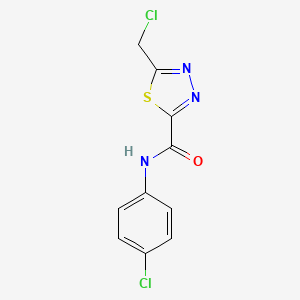

“2,4-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide” is a chemical compound with the molecular formula C13H8Cl2N4O . It is a member of the [1,2,4]triazolo[1,5-a]pyrimidines, a subtype of bioisosteric purine analogs .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been extensively studied . A series of novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been designed and synthesized in order to find novel anti-tumor compounds . The structures of all the compounds were confirmed by IR, 1H-NMR, MS and elemental analysis .Molecular Structure Analysis

The molecular structure of “2,4-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide” is based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold . This scaffold is present in diverse important structures in agriculture and medicinal chemistry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines are complex and involve multiple steps . The exact reactions for “2,4-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide” are not specified in the available literature.Applications De Recherche Scientifique

Antibacterial Properties

TPs exhibit antibacterial effects, making them valuable in combating bacterial infections. Researchers have explored their potential as novel antibiotics or as adjuncts to existing treatments .

Antifungal Activity

The compound’s antifungal properties make it relevant for addressing fungal infections. Investigations into its mechanism of action and efficacy against specific fungal strains are ongoing .

Antiviral Applications

TPs, including our compound of interest, have demonstrated antiviral activity. They may inhibit viral replication or entry, making them promising candidates for antiviral drug development .

Antiparasitic Potential

In the fight against parasitic diseases, TPs have shown promise. Their effects on various parasites, such as protozoans or helminths, warrant further exploration .

Anticancer Properties

TPs exhibit cytotoxic effects against cancer cells. Researchers investigate their potential as chemotherapeutic agents or adjuvants in cancer treatment .

Cardiovascular Vasodilators

Some TPs act as vasodilators, influencing blood vessel dilation and blood flow. These compounds may find applications in cardiovascular medicine .

Orientations Futures

Mécanisme D'action

Target of Action

The compound 2,4-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide belongs to the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) class . This class of compounds has been found to have a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties . .

Mode of Action

Compounds in the tps class are known to interact with various biological targets due to their versatile structure . They can act as linkers to several metals, and their coordination compounds’ interactions in biological systems have been extensively described .

Biochemical Pathways

Given the broad range of biological activities exhibited by the tps class of compounds, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

Given the broad range of biological activities exhibited by the tps class of compounds, it can be inferred that this compound could potentially have a wide range of effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

2,4-dichloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N4O/c14-8-3-4-9(10(15)6-8)13(20)18-11-2-1-5-19-12(11)16-7-17-19/h1-7H,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXZACKWREOIBEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=N2)C(=C1)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-N-Boc-3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2406508.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2406513.png)

![(E)-methyl 2-(4-ethoxy-4-oxobut-2-enamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2406514.png)

![Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B2406519.png)

![2-{[3-cyano-6-hydroxy-4-(2-methylphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2406520.png)

![tert-butyl N-[(3R)-1-amino-4-methylpentan-3-yl]carbamate](/img/structure/B2406529.png)